2-(Benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Description
2-(Benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (C20H20ClN3O3S2, molecular weight: 449.98) is a synthetic small molecule featuring a piperazine core linked to a 4-chloro-1,3-benzothiazole moiety and a benzenesulfonyl-substituted ethanone group .
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-15-7-4-8-16-18(15)21-19(27-16)23-11-9-22(10-12-23)17(24)13-28(25,26)14-5-2-1-3-6-14/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGGLXGHPDAEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule notable for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and underlying mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound consists of a benzothiazole moiety, a piperazine ring, and a benzenesulfonyl group. The presence of these functional groups contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 516.5 g/mol .
Anticonvulsant Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticonvulsant activity. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase and modulate neurotransmitter systems, which are crucial in managing epilepsy and other central nervous system disorders .
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole + Piperazine + Sulfonamide | Anticonvulsant |
| N-(4-Chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole | Thiazole ring | Neuroprotective effects |
| 4-Chloro-N-[3-[4-(2-oxo-1,3-dihydrobenzimidazol-4-yl)piperazin-1-yl]propyl]benzenesulfonamide | Piperazine derivative with sulfonamide | Potential CNS activity |
Antimicrobial Activity
Compounds containing benzothiazole and sulfonamide groups have demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or bacterial cell wall synthesis.
- Receptor Modulation : It likely interacts with neurotransmitter receptors, influencing cellular signaling pathways that regulate excitability in neurons.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on Anticonvulsant Activity : A study demonstrated that piperazine derivatives exhibited significant anticonvulsant effects in animal models when tested against maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizures .
- Antimicrobial Efficacy : Research evaluating the antibacterial properties of benzothiazole derivatives found that certain compounds showed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens, highlighting their potential as therapeutic agents .
Scientific Research Applications
Anticonvulsant Properties
Research indicates that compounds with similar structures may exhibit significant anticonvulsant activity. For instance, benzothiazole derivatives have been shown to modulate neurotransmitter systems, particularly influencing GABAergic signaling pathways, which could enhance seizure thresholds in animal models.
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antibacterial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, making this compound a candidate for further investigation in antimicrobial applications .
Neuropharmacological Applications
The structural characteristics of this compound position it as a potential therapeutic agent for central nervous system disorders. Studies have shown that related benzothiazole derivatives can exhibit neuroprotective effects and may be useful in treating conditions such as epilepsy and other neurological disorders .
Synthesis and Mechanism of Action
The synthesis of 2-(Benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions that include the formation of the benzothiazole ring and subsequent modifications to introduce the sulfonamide group and piperazine moiety .
The proposed mechanism of action involves the inhibition of specific enzymes or modulation of receptor functions, affecting cellular signaling pathways that are crucial for various physiological processes .
Case Study 1: Anticonvulsant Activity Evaluation
In a study evaluating the anticonvulsant properties of related compounds, it was found that those incorporating benzothiazole rings significantly increased seizure thresholds in rodent models. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy.
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial activities of sulfonamide derivatives revealed that compounds similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Comparison with Similar Compounds
BF22547 (2-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one)
- Key Differences : Lacks the 4-chloro substituent on the benzothiazole ring.
- Impact: The absence of the chloro group reduces molecular weight (401.50 vs.
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 460994-82-5)
- Key Differences : Replaces the benzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety.
- Impact : The additional chlorine on the sulfonyl aryl ring increases lipophilicity (ClogP: ~3.5 vs. ~2.8 for the target compound), which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one
- Key Differences: Substitutes benzenesulfonyl with phenoxy and introduces a methyl group on the benzothiazole.
Analogues with Piperazine-Ethanone Backbones and Varied Substituents
1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one (Levoketoconazole)
QD Series (Compounds 10–12 in )
- Key Differences: Replace benzothiazole with benzoylphenoxypropyl groups.
- Impact : Exhibit dual histamine H3 receptor antagonism and antioxidant activity. The target compound’s benzothiazole-sulfonyl structure likely prioritizes kinase or protease inhibition over antioxidant effects .
Physicochemical and Pharmacokinetic Comparisons
<sup>a</sup> Predicted using fragment-based methods.
Key Observations:
- The target compound’s moderate logP (~3.2) balances lipophilicity and solubility, ideal for oral bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
